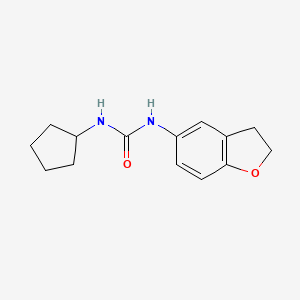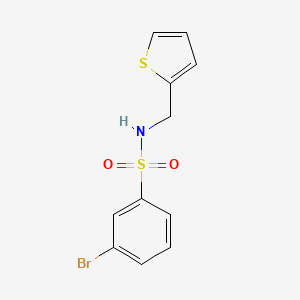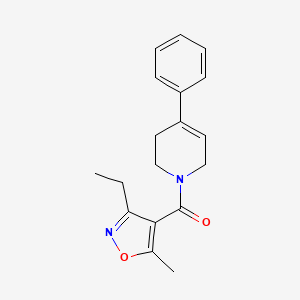![molecular formula C12H13IN2O3 B7498120 4-[2-(2-Iodophenoxy)acetyl]piperazin-2-one](/img/structure/B7498120.png)
4-[2-(2-Iodophenoxy)acetyl]piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2-Iodophenoxy)acetyl]piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. It has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
作用機序
The mechanism of action of 4-[2-(2-Iodophenoxy)acetyl]piperazin-2-one is not fully understood. However, studies have shown that it inhibits the growth of bacteria and fungi by disrupting cell membrane integrity. It has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways.
Biochemical and Physiological Effects
Studies have shown that this compound has a low toxicity profile and does not cause significant changes in biochemical and physiological parameters. However, further studies are needed to fully understand the effects of this compound on the human body.
実験室実験の利点と制限
4-[2-(2-Iodophenoxy)acetyl]piperazin-2-one has several advantages for laboratory experiments. It is easy to synthesize and has a high purity yield. It also has a low toxicity profile, making it safe for use in laboratory experiments. However, the limitations of this compound include its limited solubility in water and its potential instability under certain conditions.
将来の方向性
There are several future directions for the study of 4-[2-(2-Iodophenoxy)acetyl]piperazin-2-one. One potential direction is the development of this compound as a radiopharmaceutical for imaging melanoma tumors. Another potential direction is the modification of the structure of this compound to improve its solubility and stability. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of this compound in the field of medicinal chemistry.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in the field of medicinal chemistry. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. There are several future directions for the study of this compound, including the development of this compound as a radiopharmaceutical for imaging melanoma tumors and the modification of its structure to improve its solubility and stability. Further studies are needed to fully understand the potential applications of this compound in the field of medicinal chemistry.
合成法
4-[2-(2-Iodophenoxy)acetyl]piperazin-2-one can be synthesized by the reaction of 2-iodophenol with acetyl chloride in the presence of triethylamine. The resulting product is then reacted with piperazine in the presence of potassium carbonate to yield this compound. This method has been reported to yield a high purity product with a good yield.
科学的研究の応用
4-[2-(2-Iodophenoxy)acetyl]piperazin-2-one has been studied for its potential applications in the field of medicinal chemistry. It has been reported to have antibacterial, antifungal, and antitumor properties. This compound has also been studied for its potential use as a radiopharmaceutical for imaging purposes. Studies have shown that this compound has a high affinity for melanin, making it a potential candidate for imaging melanoma tumors.
特性
IUPAC Name |
4-[2-(2-iodophenoxy)acetyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2O3/c13-9-3-1-2-4-10(9)18-8-12(17)15-6-5-14-11(16)7-15/h1-4H,5-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJXTWYBLPKYEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)COC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-[(4-Chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498057.png)

![5-[(5-chloroquinolin-8-yl)methylsulfanyl]-N-cyclopropyl-1,3,4-thiadiazol-2-amine](/img/structure/B7498070.png)

![[1-[(2-Chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498077.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7498080.png)
![2-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7498087.png)
![N-methyl-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7498104.png)
![4-[(2-Iodophenoxy)methyl]benzamide](/img/structure/B7498106.png)


![N-[3-[(2-chlorophenyl)sulfamoyl]-4-piperidin-1-ylphenyl]-5-methylthiophene-2-carboxamide](/img/structure/B7498139.png)
